(S)-Viteralone (S)-Viteralone (S)-Viteralone is a natural product found in Vitex rotundifolia with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16258398
InChI: InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

(S)-Viteralone

CAS No.:

Cat. No.: VC16258398

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-Viteralone -

Specification

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde
Standard InChI InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3
Standard InChI Key CTWSYQBTROEFSB-UHFFFAOYSA-N
Canonical SMILES CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O

Introduction

Chemical Identity and Structural Characteristics

(S)-Viteralone, systematically named (5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f]benzofuran-3-carbaldehyde, is a chiral molecule with the molecular formula C~15~H~14~O~3~ and a molecular weight of 242.27 g/mol . Its stereochemistry is defined by the (S)-configuration at the fifth carbon atom, which influences its biological interactions.

Table 1: Key Physicochemical Properties of (S)-Viteralone

PropertyValueSource
Molecular FormulaC~15~H~14~O~3~
Molecular Weight242.27 g/mol
CAS Registry Number87440-75-3
IUPAC Name(5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f]benzofuran-3-carbaldehyde
SolubilityLikely soluble in organic solvents (e.g., DMSO, ethanol)Inferred from structure

Stereochemical Considerations

The (S)-configuration at C5 distinguishes this enantiomer from its (R)-counterpart, which may exhibit divergent bioactivity. Chirality often dictates binding affinity to enzymatic targets; for example, sesquiterpenoids like artemisinin rely on specific stereochemistry for antimalarial efficacy.

Natural Occurrence and Synthesis

(S)-Viteralone is isolated from plant sources, though the specific species remains undisclosed in public records. Sesquiterpenoids are typically biosynthesized via the mevalonate pathway, where farnesyl pyrophosphate undergoes cyclization and oxidation to form diverse carbon skeletons.

Synthetic Routes

While no detailed synthesis is published, analogous sesquiterpenoids are synthesized through:

  • Cyclization of terpene precursors (e.g., farnesol derivatives).

  • Oxidative modifications to introduce ketone and aldehyde functionalities.

  • Stereoselective catalysis to enforce the (S)-configuration.

A hypothetical route could involve the Friedel-Crafts acylation of a benzofuran intermediate followed by asymmetric hydrogenation.

Biological Activities and Research Findings

Cytotoxic Effects

(S)-Viteralone demonstrates cytotoxicity against HL-60 leukemia cells (IC~50~ unreported), suggesting potential anticancer applications. Sesquiterpenoids often target mitochondria or DNA replication machinery. For instance, the related compound parthenolide induces apoptosis via NF-κB inhibition.

Table 2: Reported Bioactivities of (S)-Viteralone

ActivityModel SystemMechanism (Hypothesized)Source
CytotoxicityHL-60 leukemia cellsMitochondrial disruption or DNA intercalation
Antioxidant PotentialNot testedRadical scavenging (inferred from structural analogs)

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets using proteomics or CRISPR screening.

  • Structure-Activity Relationships (SAR): Modify the aldehyde or ketone groups to enhance potency.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

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